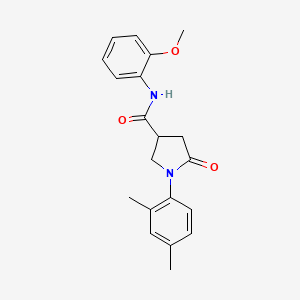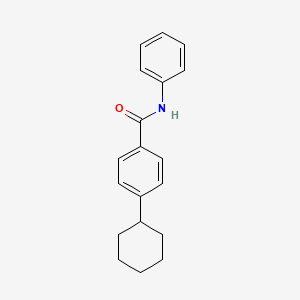![molecular formula C13H16ClFN2O2 B4876764 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4876764.png)
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as CFM-2, and it belongs to the class of piperazine derivatives. CFM-2 has been extensively studied for its biological and pharmacological properties, and it has shown promising results in various preclinical studies.
作用机制
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. CFM-2 has been shown to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cancer cell survival and proliferation. CFM-2 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. CFM-2 has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis. In addition, CFM-2 has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the main advantages of CFM-2 as a research tool is its potent anti-cancer and anti-inflammatory activity. The compound has shown promising results in various preclinical studies, and it has the potential to be developed into a therapeutic agent. However, one of the limitations of CFM-2 is its relatively low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on CFM-2. One area of interest is the development of analogs of CFM-2 that possess improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of CFM-2 in various diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the elucidation of the mechanism of action of CFM-2 could provide valuable insights into the regulation of cancer and inflammation.
合成方法
The synthesis of CFM-2 involves the reaction of 1-(3-chloro-4-fluorophenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学研究应用
CFM-2 has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and it has been found to possess potent anti-cancer activity against various cancer cell lines. CFM-2 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNSNLIHAUGBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(methylthio)-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4876686.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)
![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)
![methyl 5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4876716.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)
![(4-chloro-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4876721.png)
![3-{[(benzylthio)methyl]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)
![N-cyclopropyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4876736.png)

![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)

